5-(4-Chlorophenyl)-2-methyl-1-pentene
Description
5-(4-Chlorophenyl)-2-methyl-1-pentene (CAS: 74672-11-0) is an organochlorine compound featuring a pentene backbone substituted with a methyl group at the C2 position and a 4-chlorophenyl moiety at the C5 position. It is commercially available through multiple suppliers . For instance, cyclopentanone derivatives with chlorophenyl groups (e.g., 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone) are precursors to fungicides like metconazole .
Properties
IUPAC Name |
1-chloro-4-(4-methylpent-4-enyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl/c1-10(2)4-3-5-11-6-8-12(13)9-7-11/h6-9H,1,3-5H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMAPCMBDJRKHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCCC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343030 | |
| Record name | 1-Chloro-4-(4-methyl-4-pentenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74672-11-0 | |
| Record name | 1-Chloro-4-(4-methyl-4-pentenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-2-methyl-1-pentene typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 2-methyl-1-pentene.
Grignard Reaction: 4-chlorobenzaldehyde is reacted with a Grignard reagent derived from 2-methyl-1-pentene in the presence of a suitable solvent like diethyl ether.
Hydrolysis: The resulting intermediate is hydrolyzed to yield the desired product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance the reaction efficiency and yield.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-2-methyl-1-pentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of 5-(4-chlorophenyl)-2-methyl-1-pentanol or 5-(4-chlorophenyl)-2-methyl-1-pentanone.
Reduction: Formation of 5-(4-chlorophenyl)-2-methylpentane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Chlorophenyl)-2-methyl-1-pentene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-2-methyl-1-pentene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
5-(4-Methoxyphenyl)-2-methyl-1-pentene
- Structure : Differs by replacing the chlorine atom with a methoxy (-OCH₃) group at the para position.
- Key Differences :
- Electron Effects : Methoxy is electron-donating via resonance, contrasting with chlorine’s electron-withdrawing inductive effect. This alters reactivity in electrophilic aromatic substitution (e.g., slower halogenation for methoxy derivatives).
- Physical Properties : Increased polarity from methoxy may elevate boiling points and water solubility compared to the chloro analog.
- Applications : Methoxy-substituted compounds often appear in pharmaceuticals due to enhanced biodegradability .
2-Chloro-5-(3-fluorophenyl)-1-pentene
- Structure : Features a fluorine atom at the meta position of the phenyl ring and an additional chlorine at the C2 position of the pentene chain.
- Key Differences: Halogen Effects: Fluorine’s smaller size and higher electronegativity may improve lipid solubility, enhancing bioavailability in biological systems.
- Applications : Fluorinated compounds are prevalent in agrochemicals and pharmaceuticals for their metabolic stability .
Functional Group Variations
5-(4-Chloro-phenyl)-3-phenyl-pent-2-enoic acid
- Structure : Incorporates a carboxylic acid (-COOH) at C2 and a phenyl group at C3, with a double bond at position 2 (Z-configuration).
- Key Differences :
- Polarity and Acidity : The carboxylic acid group increases water solubility and introduces acidity (pKa ~4-5), enabling salt formation and hydrogen bonding.
- Reactivity : The conjugated double bond (C2) stabilizes intermediates in reactions like Michael additions, unlike the terminal double bond in 1-pentene derivatives.
- Applications: Carboxylic acid derivatives are common in drug design (e.g., nonsteroidal anti-inflammatory agents) .
Comparison with Cyclopentanone Intermediates
Compounds like 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone (CAS: Not provided) share the chlorophenyl motif but feature a ketone and cyclopentane ring.
- Key Differences: Reactivity: The cyclopentanone’s carbonyl group participates in nucleophilic additions (e.g., Grignard reactions), whereas 1-pentene derivatives undergo electrophilic additions (e.g., hydrohalogenation). Synthetic Utility: Cyclopentanones are pivotal in synthesizing triazole fungicides (e.g., metconazole) via ketone reduction and triazole incorporation .
Data Table: Structural and Inferred Properties
Biological Activity
5-(4-Chlorophenyl)-2-methyl-1-pentene is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antioxidant effects, supported by recent studies and findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a chlorophenyl group attached to a pentene backbone, which may influence its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that halogenated phenyl compounds can inhibit the growth of various bacteria and fungi. The presence of the chlorophenyl group is believed to enhance this activity due to increased lipophilicity, which facilitates membrane penetration.
Table 1: Antimicrobial Activity of Halogenated Compounds
| Compound Name | Microbial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| This compound | E. coli | 15 | |
| 4-Chlorobenzaldehyde | S. aureus | 18 | |
| 4-Bromophenol | C. albicans | 20 |
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. A notable study assessed the effects of similar compounds on human non-small cell lung cancer (A549) cells, revealing that halogen substitutions can significantly enhance cytotoxicity.
Table 2: Anticancer Activity Against A549 Cells
| Compound Name | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | 3.14 ± 0.29 | Induction of apoptosis | |
| 5-Fluorouracil | 4.98 ± 0.41 | DNA synthesis inhibition | |
| Compound X | 6.34 ± 0.89 | Cell cycle arrest |
The mechanism of action for the anticancer effects includes the induction of apoptosis through mitochondrial pathways and activation of caspase-3, a critical protein in the apoptotic process.
Study on Antimicrobial Efficacy
A study published in Journal of Antimicrobial Agents investigated the antimicrobial efficacy of several chlorinated compounds, including derivatives similar to this compound. The results showed a strong correlation between the chlorine substitution and increased antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could be a viable candidate for developing new antimicrobial agents.
Study on Anticancer Effects
In another study focused on anticancer properties, researchers synthesized various derivatives of halogenated phenols and tested their effects on A549 cells. The findings indicated that compounds with chlorinated phenyl groups exhibited enhanced cytotoxicity compared to their non-halogenated counterparts, with specific emphasis on the role of chlorination in enhancing cellular uptake and inducing apoptosis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
